[(1S,2R)-rel-2-(hydroxymethyl)cyclopropyl]methanol
Description
IUPAC Name: ((1R,2S)-cyclopropane-1,2-diyl)dimethanol CAS No.: 2345-68-8 Molecular Formula: C₅H₁₀O₂ Molecular Weight: 102.13 g/mol Physical State: Liquid at room temperature Purity: ≥97–98% (HPLC) Storage: 4°C (short-term) or room temperature (long-term, sealed) .
This compound features a strained cyclopropane ring with two hydroxymethyl groups in a (1S,2R)-relative configuration. Its strained structure and polar functional groups make it valuable in synthetic chemistry, particularly as a building block for pharmaceuticals and polymers .
Properties
IUPAC Name |
[(1S,2R)-2-(hydroxymethyl)cyclopropyl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O2/c6-2-4-1-5(4)3-7/h4-7H,1-3H2/t4-,5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWXDNKVUVKMURJ-SYDPRGILSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1CO)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@@H]1CO)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001283388 | |
| Record name | rel-(1R,2S)-1,2-Cyclopropanedimethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001283388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2345-68-8 | |
| Record name | rel-(1R,2S)-1,2-Cyclopropanedimethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2345-68-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | rel-(1R,2S)-1,2-Cyclopropanedimethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001283388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1S,2R)-rel-2-(hydroxymethyl)cyclopropyl]methanol typically involves the cyclopropanation of suitable precursors followed by functional group modifications. One common method involves the reaction of a cyclopropane derivative with formaldehyde under basic conditions to introduce the hydroxymethyl groups . The reaction conditions often include the use of a strong base such as sodium hydroxide and a solvent like methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
Oxidation: [(1S,2R)-rel-2-(hydroxymethyl)cyclopropyl]methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form cyclopropylmethanol derivatives using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether.
Substitution: Hydrochloric acid for halogenation, ammonia for amination.
Major Products
Oxidation: Cyclopropylcarboxylic acid, cyclopropylaldehyde.
Reduction: Cyclopropylmethanol.
Substitution: Cyclopropyl halides, cyclopropylamines.
Scientific Research Applications
[(1S,2R)-rel-2-(hydroxymethyl)cyclopropyl]methanol has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cellular processes.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as a building block for drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of [(1S,2R)-rel-2-(hydroxymethyl)cyclopropyl]methanol involves its interaction with specific molecular targets and pathways. The hydroxymethyl groups can participate in hydrogen bonding and other interactions with enzymes and receptors, potentially modulating their activity. The cyclopropyl ring provides structural rigidity, which can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
[(1R,3S)-2,2-Dichloro-3-(hydroxymethyl)cyclopropyl]methanol
- Key Differences: Substituents: Two geminal chlorine atoms on the cyclopropane ring. Molecular Formula: C₅H₈Cl₂O₂ (vs. C₅H₁₀O₂ for the target compound). Applications: Used to synthesize mechanophore-containing polymers and antimicrobial dicarbamates . Reactivity: Electronegative Cl atoms increase ring stability but reduce nucleophilicity compared to the target compound.
rel-((1R,2S)-2-Phenylcyclopropyl)methanol
- Key Differences :
[(1R,2S)-rel-2-methylcyclopropyl]methanol
- Key Differences :
Comparative Data Table
Biological Activity
[(1S,2R)-rel-2-(hydroxymethyl)cyclopropyl]methanol is a cyclopropyl derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : CHO
- Molecular Weight : 102.13 g/mol
- CAS Number : 2345-68-8
The compound features a cyclopropyl ring with hydroxymethyl functional groups that contribute to its unique reactivity and interaction with biological targets.
Synthesis Methods
The synthesis of this compound typically involves:
- Cyclopropanation : Reaction of suitable precursors to form the cyclopropane structure.
- Functional Group Modifications : Introduction of hydroxymethyl groups through reactions with formaldehyde under basic conditions.
The biological activity of this compound is attributed to its ability to interact with specific enzymes and cellular pathways. The hydroxymethyl groups can engage in hydrogen bonding, influencing enzyme function and cellular processes. The structural rigidity provided by the cyclopropyl ring enhances binding affinity to various molecular targets .
Enzyme Interaction
Research indicates that this compound may inhibit certain enzymes, such as acetyl-CoA carboxylase (ACC), which plays a crucial role in fatty acid metabolism. Inhibition of ACC can lead to reduced fatty acid synthesis, making it a candidate for therapeutic applications in metabolic disorders .
Study on Enzyme Inhibition
A study demonstrated that this compound exhibited significant inhibition of ACC in vitro. The results indicated an effective dose (ED50) of less than 0.3 mg/kg in animal models, suggesting its potential for managing obesity-related metabolic disorders .
Comparative Analysis with Other Cyclopropyl Derivatives
A comparative study highlighted the unique properties of this compound against other cyclopropyl derivatives:
| Compound | Key Features | Biological Activity |
|---|---|---|
| This compound | Hydroxymethyl groups | ACC inhibitor |
| Cyclopropylmethanol | Lacks hydroxymethyl group | Lower reactivity |
| Cyclopropylcarboxylic acid | Contains carboxylic group | Different metabolic effects |
This table illustrates how the presence of hydroxymethyl groups enhances the biological activity and potential therapeutic applications of this compound compared to its analogs .
Q & A
Q. Methodological Approach
- SAR studies : Systematically test analogs in enzyme assays (e.g., kinase inhibition) and compare IC₅₀ values.
- Computational modeling : Docking simulations (e.g., AutoDock) predict binding modes to explain activity differences .
What techniques are recommended for characterizing the purity and stereochemistry of this compound?
Q. Basic Techniques
Q. Advanced Methods
- X-ray crystallography : Absolute configuration determination via single-crystal analysis .
- Mass spectrometry (HRMS) : Validates molecular formula and detects impurities at ppm levels .
How can researchers resolve contradictions in reported biological activities of this compound?
Case Study Example
Discrepancies in neuroprotective efficacy may arise from:
- Experimental variables : Cell line specificity (e.g., SH-SY5Y vs. PC12 cells) or assay conditions (e.g., ROS detection methods) .
- Metabolic stability : Species-dependent cytochrome P450 metabolism alters active concentrations .
Q. Resolution Strategies
- Standardized protocols : Use uniform cell models (e.g., primary neurons) and orthogonal assays (e.g., MTT + LDH release).
- Pharmacokinetic profiling : Measure plasma/tissue concentrations via LC-MS to correlate in vitro and in vivo results .
What advanced methodologies are used to study its interactions with biological targets?
Q. Mechanistic Techniques
- Surface plasmon resonance (SPR) : Quantifies binding kinetics (ka/kd) to receptors like NMDA or TrkB .
- Isothermal titration calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) for ligand-protein interactions .
- Cryo-EM : Visualizes compound-induced conformational changes in large complexes (e.g., ion channels) .
Q. Data Interpretation
- Mutagenesis studies : Identify critical binding residues (e.g., Ala scanning of target proteins) .
How does the compound’s solubility and formulation affect experimental outcomes?
Q. Basic Guidelines
Q. Advanced Formulation
- Lipid-based carriers : Nanoemulsions or liposomes improve bioavailability in in vivo studies .
- Stability testing : Accelerated degradation studies (40°C/75% RH) assess shelf-life under varying conditions .
What computational tools are effective for predicting the compound’s reactivity or metabolic pathways?
Q. In Silico Approaches
- DFT calculations : Predict reaction barriers for cyclopropane ring-opening or oxidation pathways .
- ADMET prediction : Software like Schrödinger’s QikProp estimates metabolic liability (e.g., CYP3A4 susceptibility) .
Q. Validation
- Isotope labeling : Track metabolic products using ¹⁴C-labeled analogs in hepatocyte assays .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
